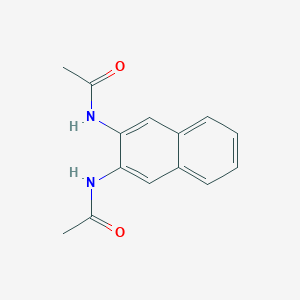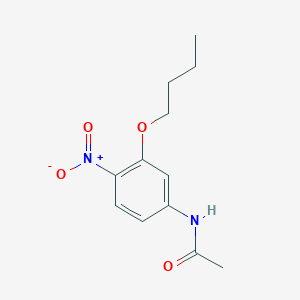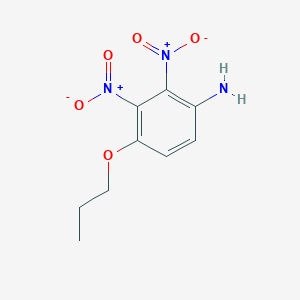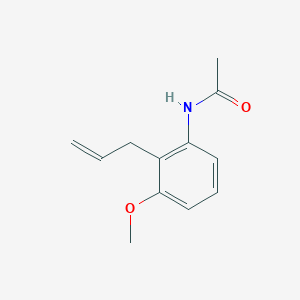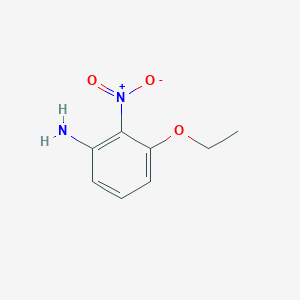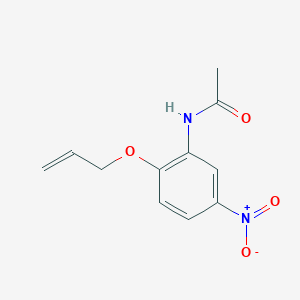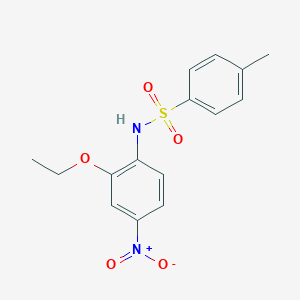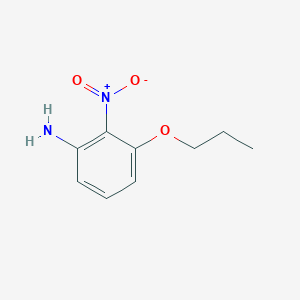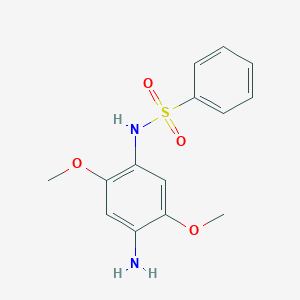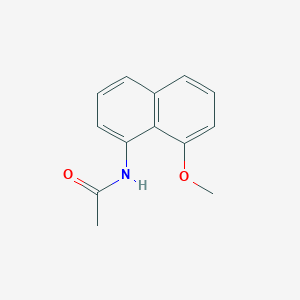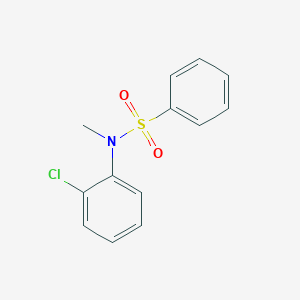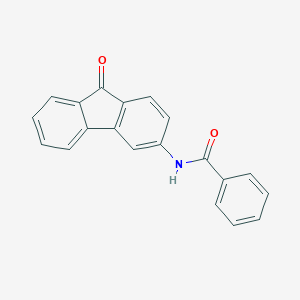![molecular formula C22H24N3O3P B515234 4-[(E)-{2-[BIS(2,6-DIMETHYLPHENOXY)PHOSPHORYL]HYDRAZIN-1-YLIDENE}METHYL]PYRIDINE](/img/structure/B515234.png)
4-[(E)-{2-[BIS(2,6-DIMETHYLPHENOXY)PHOSPHORYL]HYDRAZIN-1-YLIDENE}METHYL]PYRIDINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O,O-di(2,6-dimethylphenyl) N’-(4-pyridinylmethylene)hydrazidophosphate is a complex organic compound with the molecular formula C22H24N3O3P. This compound is known for its unique structure, which includes both aromatic and heterocyclic components, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O,O-di(2,6-dimethylphenyl) N’-(4-pyridinylmethylene)hydrazidophosphate typically involves the reaction of 2,6-dimethylphenol with phosphorus oxychloride to form the corresponding phosphorochloridate. This intermediate is then reacted with hydrazine hydrate and 4-pyridinecarboxaldehyde under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require the presence of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
O,O-di(2,6-dimethylphenyl) N’-(4-pyridinylmethylene)hydrazidophosphate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding phosphates or phosphonates.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
O,O-di(2,6-dimethylphenyl) N’-(4-pyridinylmethylene)hydrazidophosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of O,O-di(2,6-dimethylphenyl) N’-(4-pyridinylmethylene)hydrazidophosphate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- O,O-di(2,6-dimethylphenyl) N’-(4-pyridinylmethylene)hydrazidophosphate
- O,O-di(2,6-dimethylphenyl) N’-(4-pyridinylmethylene)hydrazidophosphonate
- O,O-di(2,6-dimethylphenyl) N’-(4-pyridinylmethylene)hydrazidophosphinate
Uniqueness
O,O-di(2,6-dimethylphenyl) N’-(4-pyridinylmethylene)hydrazidophosphate is unique due to its specific combination of aromatic and heterocyclic components, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H24N3O3P |
|---|---|
Molecular Weight |
409.4g/mol |
IUPAC Name |
4-[(E)-[bis(2,6-dimethylphenoxy)phosphorylhydrazinylidene]methyl]pyridine |
InChI |
InChI=1S/C22H24N3O3P/c1-16-7-5-8-17(2)21(16)27-29(26,25-24-15-20-11-13-23-14-12-20)28-22-18(3)9-6-10-19(22)4/h5-15H,1-4H3,(H,25,26)/b24-15+ |
InChI Key |
HHOHJHGXWVQEHJ-BUVRLJJBSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)OP(=O)(N/N=C/C2=CC=NC=C2)OC3=C(C=CC=C3C)C |
SMILES |
CC1=C(C(=CC=C1)C)OP(=O)(NN=CC2=CC=NC=C2)OC3=C(C=CC=C3C)C |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OP(=O)(NN=CC2=CC=NC=C2)OC3=C(C=CC=C3C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


